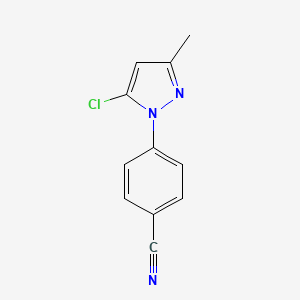
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile
Overview
Description
Synthesis Analysis
- Vilsmeier-Haack Reaction : Starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one , the reaction conditions yield 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-carboxaldehyde) .
- Knoevenagel Condensation : By reacting with ethylcyanoacetate, it forms ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)propionate .
Molecular Structure Analysis
The compound’s structure consists of a benzonitrile group attached to a pyrazole ring with a chlorine substitution at the 5-position and a methyl group at the 3-position .
Chemical Reactions Analysis
Scientific Research Applications
Antiviral Applications
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile: derivatives have been studied for their antiviral properties. A notable application is in the design and synthesis of compounds targeting the Tobacco Mosaic Virus (TMV) . These compounds, including similar pyrazole amide derivatives, have shown promising activity against TMV, which is a significant pathogen in plants causing economic losses .
Anticonvulsant Properties
Derivatives of 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile have been implicated in the synthesis of compounds with anticonvulsant properties. These compounds are important for the development of new medications for the treatment and management of seizure disorders .
properties
IUPAC Name |
4-(5-chloro-3-methylpyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-8-6-11(12)15(14-8)10-4-2-9(7-13)3-5-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJYQPGOHHDPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



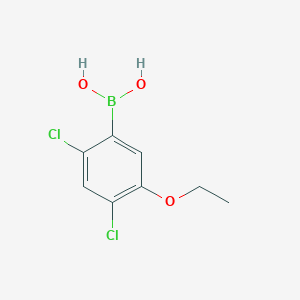
![Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B1454587.png)


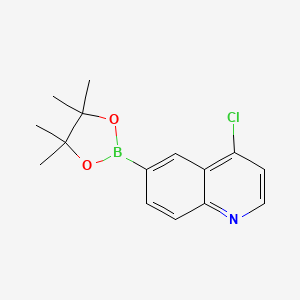
![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)
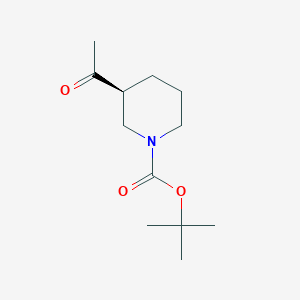

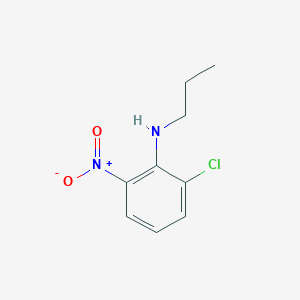
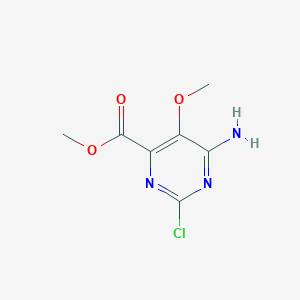
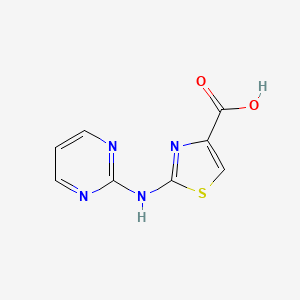
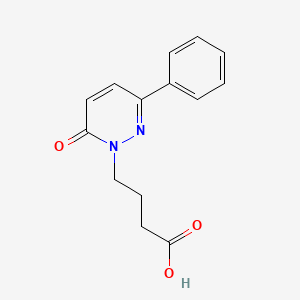

![2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1454604.png)